molecular formula C17H18N4O3 B2777691 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1788558-25-7

1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B2777691
CAS No.: 1788558-25-7
M. Wt: 326.356
InChI Key: NTEUYWCGHCUOMM-UHFFFAOYSA-N
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Description

The compound 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a complex organic molecule that features a triazole ring, a piperidine ring, and a methoxybenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Methoxybenzofuran Synthesis: The methoxybenzofuran moiety can be synthesized through a series of electrophilic aromatic substitution reactions.

    Coupling Reactions: The final step involves coupling the triazole-piperidine intermediate with the methoxybenzofuran derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and substitution reactions, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.

    Chemical Biology: Use as a probe to study biological pathways involving triazole and benzofuran derivatives.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere for amides, potentially enhancing binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(benzofuran-2-yl)methanone: Lacks the methoxy group, which may affect its biological activity.

    (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(7-hydroxybenzofuran-2-yl)methanone: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and solubility.

Uniqueness

The presence of the methoxy group in 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine may enhance its lipophilicity and membrane permeability, making it a unique candidate for drug development compared to its analogs.

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-23-14-4-2-3-12-11-15(24-16(12)14)17(22)20-8-5-13(6-9-20)21-10-7-18-19-21/h2-4,7,10-11,13H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEUYWCGHCUOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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